[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride
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Overview
Description
[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.
Preparation Methods
The synthesis of [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol . The resulting indole derivative can then be further modified to introduce the 5-fluoro substituent and the dimethylamine side chain. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 5-fluoro position, using nucleophiles under appropriate conditions.
Scientific Research Applications
[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in studies related to cell signaling pathways and receptor interactions due to its structural similarity to natural indole compounds.
Mechanism of Action
The mechanism of action of [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it has been shown to inhibit the enzyme Notum, which is involved in the Wnt signaling pathway. By binding to the catalytic pocket of Notum, the compound prevents the deacylation of Wnt proteins, thereby upregulating Wnt signaling . This mechanism is of particular interest in the context of neurodegenerative diseases, where enhancing Wnt signaling may have therapeutic benefits .
Comparison with Similar Compounds
Similar compounds to [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride include:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: This compound also interacts with the Notum enzyme but has different pharmacokinetic properties.
5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indole-1-yl acetic acid ethyl ester: Another indole derivative with distinct biological activities and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16ClFN2 |
---|---|
Molecular Weight |
242.72 g/mol |
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C12H15FN2.ClH/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12;/h3-4,7-8,14H,5-6H2,1-2H3;1H |
InChI Key |
CGWVOYNZJBSFKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)F.Cl |
Origin of Product |
United States |
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